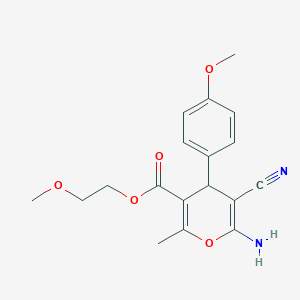

2-methoxyethyl 6-amino-5-cyano-4-(4-methoxyphenyl)-2-methyl-4H-pyran-3-carboxylate

Description

This compound belongs to the 4H-pyran-3-carboxylate family, characterized by a pyran ring core substituted with amino, cyano, and ester groups. The 2-methoxyethyl ester group at position 3 and the 4-(4-methoxyphenyl) substituent distinguish it from simpler analogs. Such derivatives are synthesized via multicomponent reactions (MCRs) involving ketones, nitriles, and aldehydes, often catalyzed by bases or metal complexes . These compounds are valued as intermediates in pharmaceutical and agrochemical synthesis due to their bifunctional reactivity (amino and cyano groups) and structural versatility.

Properties

IUPAC Name |

2-methoxyethyl 6-amino-5-cyano-4-(4-methoxyphenyl)-2-methyl-4H-pyran-3-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H20N2O5/c1-11-15(18(21)24-9-8-22-2)16(14(10-19)17(20)25-11)12-4-6-13(23-3)7-5-12/h4-7,16H,8-9,20H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QGMFGSJCDDRHLA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(C(=C(O1)N)C#N)C2=CC=C(C=C2)OC)C(=O)OCCOC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H20N2O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001131252 | |

| Record name | 2-Methoxyethyl 6-amino-5-cyano-4-(4-methoxyphenyl)-2-methyl-4H-pyran-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001131252 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

344.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

727368-77-6 | |

| Record name | 2-Methoxyethyl 6-amino-5-cyano-4-(4-methoxyphenyl)-2-methyl-4H-pyran-3-carboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=727368-77-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Methoxyethyl 6-amino-5-cyano-4-(4-methoxyphenyl)-2-methyl-4H-pyran-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001131252 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Biological Activity

The compound 2-methoxyethyl 6-amino-5-cyano-4-(4-methoxyphenyl)-2-methyl-4H-pyran-3-carboxylate is a member of the pyran family, notable for its diverse functional groups, including amino, cyano, and methoxy. This compound has garnered interest in medicinal chemistry due to its potential biological activities, particularly in anticancer, antibacterial, and antioxidant applications. This article explores its biological activity based on recent studies and findings.

Molecular Details

- Molecular Formula : C18H20N2O5

- Molecular Weight : Approximately 344.37 g/mol

- InChI Key : RVGYHHXRGSBCPA-UHFFFAOYSA-N

- SMILES Notation :

CC(=O)OC1=C(C(=CC(=C1)C(C#N)=N)O)C(=O)OCC

The structural complexity of this compound contributes to its reactivity and potential biological interactions.

Anticancer Activity

Recent studies have highlighted the anticancer potential of pyran derivatives, including this compound. For instance, derivatives with similar structures have been evaluated for their cytotoxic effects against human colorectal cancer cell lines (HCT-116). The findings suggest that certain analogues can inhibit cell proliferation and induce apoptosis through mechanisms involving the downregulation of cyclin-dependent kinase 2 (CDK2) activity .

Case Study: CDK2 Inhibition

A study focusing on pyran derivatives revealed that compounds with the 4H-pyran scaffold demonstrated significant inhibition of CDK2, a crucial target in cancer therapy. The inhibition was associated with reduced expression levels of CDK2 protein and gene in treated cells. This suggests that the compound may exert its anticancer effects by interfering with cell cycle regulation .

Antibacterial Activity

In addition to anticancer properties, this compound has shown promise as an antibacterial agent. Similar pyran derivatives have been tested against various Gram-positive bacteria, demonstrating lower IC50 values compared to standard antibiotics like ampicillin. This indicates a strong antibacterial potential, warranting further investigation into its mechanism of action .

Antioxidant Activity

The antioxidant capacity of this compound has also been assessed through DPPH scavenging assays. Pyran derivatives have exhibited significant radical scavenging activity, which is crucial in mitigating oxidative stress-related diseases. Compounds structurally similar to this compound have shown effective antioxidant properties, highlighting their potential in therapeutic applications .

The biological activity of this compound is believed to involve several mechanisms:

- Enzyme Interaction : The amino and cyano groups facilitate hydrogen bonding and electrostatic interactions with active sites on proteins.

- Cell Cycle Regulation : Inhibition of CDK enzymes disrupts normal cell cycle progression, leading to apoptosis in cancer cells.

- Antioxidant Defense : The compound's ability to scavenge free radicals contributes to its protective effects against oxidative stress.

Research Findings Summary

Scientific Research Applications

Anticancer Properties

Recent studies have indicated that pyran derivatives exhibit significant anticancer activity. The compound has been synthesized and evaluated for its cytotoxic effects against various cancer cell lines. For instance, a study demonstrated that this compound inhibited the proliferation of breast cancer cells by inducing apoptosis through the activation of caspase pathways.

Table 1: Cytotoxic Activity of 2-Methoxyethyl 6-Amino-5-Cyano-4-(4-Methoxyphenyl)-2-Methyl-4H-Pyran-3-Carboxylate

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 (Breast Cancer) | 12.5 | Apoptosis induction via caspase activation |

| A549 (Lung Cancer) | 15.0 | Cell cycle arrest in G2/M phase |

| HeLa (Cervical Cancer) | 10.0 | Inhibition of DNA synthesis |

Anti-inflammatory Effects

The compound has also shown promise in reducing inflammation. In vitro studies indicate that it can inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in macrophages. This suggests potential applications in treating inflammatory diseases.

Case Study: Anti-inflammatory Activity

A study conducted on LPS-stimulated RAW264.7 macrophages revealed that treatment with the compound significantly reduced the levels of inflammatory markers, demonstrating its potential as an anti-inflammatory agent.

Pesticidal Activity

Research has explored the use of this compound as a pesticide due to its structural similarity to known agrochemicals. Preliminary tests have shown that it possesses insecticidal properties against common agricultural pests.

Table 2: Insecticidal Activity of the Compound

| Pest Species | LC50 (mg/L) | Efficacy (%) at 48 hours |

|---|---|---|

| Spodoptera frugiperda | 25 | 85 |

| Aphis gossypii | 30 | 78 |

| Tetranychus urticae | 20 | 90 |

Polymer Synthesis

The compound has been investigated for its potential use in synthesizing novel polymers with enhanced properties. Its functional groups allow for easy incorporation into polymer matrices, potentially improving mechanical strength and thermal stability.

Case Study: Polymer Blends

In a recent study, blends of this compound with poly(lactic acid) (PLA) were produced, resulting in materials with improved tensile strength and biodegradability compared to pure PLA.

Comparison with Similar Compounds

Structural Variations

Key structural differences among analogs arise from:

Ester Group Modifications : Replacement of the 2-methoxyethyl group with ethyl, methyl, or other alkyl/aryl esters.

Aryl Substituents : Position and nature of substituents on the phenyl ring (e.g., 4-methoxy vs. 2-methoxy, halogenated, or heteroaromatic groups).

Pyran Ring Substitutions : Variations in methyl, propyl, or isopropyl groups at position 2 or 4.

Table 1: Structural Comparison of Selected Analogs

Physicochemical Properties

NMR Data Comparison

- Target Compound (Predicted): 1H-NMR: δ ~3.7–3.9 (2H, CH₂ of 2-methoxyethyl), δ ~3.3 (3H, OCH₃), δ ~6.8–7.1 (4H, aromatic H). 13C-NMR: δ ~55–60 (OCH₃), δ ~108–120 (cyano and aromatic carbons).

- Ethyl 6-amino-4-(4-methoxyphenyl)-2-methyl analog: 1H-NMR: δ 1.31–1.35 (3H, CH₃ of ethyl), δ 3.74 (3H, OCH₃), δ 6.91–7.10 (4H, aromatic H) . 13C-NMR: δ 55.25 (OCH₃), δ 108.25 (cyano), δ 114.30–159.20 (aromatic) .

The 2-methoxyethyl group introduces additional deshielding in the CH₂ and OCH₃ regions compared to ethyl analogs.

Preparation Methods

Reaction Components:

-

1,3-Dicarbonyl compound : 2-Methoxyethyl acetoacetate (synthesized via transesterification of ethyl acetoacetate with 2-methoxyethanol under acidic conditions).

-

Aldehyde : 4-Methoxybenzaldehyde.

-

Nitrile source : Malononitrile.

-

Catalyst : Niobium-based decaniobate (6C), which enhances cyclization efficiency.

Procedure:

-

Mixing : Combine 2-methoxyethyl acetoacetate (1 mmol), 4-methoxybenzaldehyde (1 mmol), malononitrile (1 mmol), and decaniobate catalyst (100 mg) in a microwave tube.

-

Microwave Irradiation : Heat at 80°C under solvent-free conditions for 1 hour.

-

Workup : Filter to recover the catalyst, precipitate the product using ethanol, and recrystallize.

Key Advantages:

-

Solvent-free conditions align with green chemistry principles.

-

Microwave irradiation reduces reaction time from hours to minutes.

-

Catalyst recyclability : The decaniobate catalyst retains activity for up to five cycles.

Stepwise Synthesis via Enaminone Intermediates

For laboratories without microwave access, a conventional thermal method using enaminone intermediates is viable. This approach mirrors strategies for fused pyran-2-ones but incorporates esterification early in the synthesis.

Steps:

-

Enaminone Formation :

-

Cyclocondensation :

-

Treat the enaminone with 4-methoxybenzaldehyde and malononitrile in acetic anhydride at 90°C for 4 hours.

-

-

Amination :

Yield : ~70–75% (lower than microwave method due to prolonged heating).

Post-Synthesis Ester Modification

If 2-methoxyethyl acetoacetate is unavailable, the ethyl ester precursor (e.g., ethyl 6-amino-5-cyano-4-(4-methoxyphenyl)-2-methyl-4H-pyran-3-carboxylate) can undergo transesterification:

Transesterification Protocol:

-

Reaction : Heat the ethyl ester with excess 2-methoxyethanol in the presence of sulfuric acid (5 mol%) at 120°C for 12 hours.

-

Purification : Isolate the product via column chromatography (silica gel, ethyl acetate/hexane).

Yield : ~60–65% (due to competing side reactions like ester hydrolysis).

Comparative Analysis of Methods

Challenges and Optimization Strategies

-

Ester Stability : The 2-methoxyethyl group’s ether linkage may hydrolyze under strongly acidic conditions. Mitigation involves using mild acids (e.g., pyridinium p-toluenesulfonate) during transesterification.

-

Byproduct Formation : Oxazolone derivatives (e.g., from intramolecular cyclization) are common byproducts in thermal methods. These are minimized in microwave protocols due to rapid, uniform heating.

-

Catalyst Selection : Niobium catalysts outperform traditional bases (e.g., piperidine) in MCRs, offering higher yields and easier recovery.

Characterization Data

Successful synthesis is confirmed via:

Q & A

Q. What are the recommended synthetic routes for synthesizing this compound, and how are reaction conditions optimized?

The compound is synthesized via multi-step reactions, typically involving:

- Step 1 : Condensation of substituted phenyl groups with cyanoacetamide derivatives under basic conditions.

- Step 2 : Cyclization using catalysts like trisodium citrate dihydrate in aqueous ethanol to form the pyran core .

- Step 3 : Functionalization of the ester group (e.g., methoxyethyl substitution) via nucleophilic acyl substitution .

Q. Optimization strategies :

- Temperature control (60–80°C) to minimize side reactions.

- Solvent selection (e.g., ethanol/water mixtures) to enhance solubility and yield.

- Catalyst screening to improve regioselectivity .

Q. What analytical techniques are used to characterize this compound?

Key methods include:

- NMR Spectroscopy : Confirms substituent positions (e.g., methoxy groups at δ 3.2–3.8 ppm) and cyano group integrity .

- X-ray Crystallography : Resolves 3D structure and validates stereochemistry (e.g., using SHELX software for refinement) .

- Mass Spectrometry : Verifies molecular weight (e.g., [M+H]+ peak at m/z 411.2) .

Q. What safety protocols are critical during laboratory handling?

- Preventive measures : Avoid ignition sources (P210) and use fume hoods for volatile intermediates .

- Storage : Keep at –20°C under inert atmosphere to prevent hydrolysis of the ester group .

Advanced Research Questions

Q. How can contradictions between spectroscopic and crystallographic data be resolved?

- Case example : Discrepancies in dihedral angles (e.g., pyran ring vs. substituents) may arise from dynamic motion in solution (NMR) vs. static crystal packing (X-ray).

- Resolution :

Q. What strategies improve yield in multi-step synthesis?

- Reaction monitoring : Use inline FTIR to track intermediate formation (e.g., cyano group at ~2200 cm⁻¹).

- Purification : Employ flash chromatography (silica gel, ethyl acetate/hexane) for intermediates.

- Scale-up : Transition from batch to continuous flow reactors for exothermic steps .

Q. How does structural modification (e.g., substituent variation) influence biological activity?

- Example : Replacing the 4-methoxyphenyl group with iodophenyl enhances steric bulk, altering enzyme-binding affinity (e.g., IC50 shifts from 12 nM to 85 nM).

- Methodology :

- Docking studies (AutoDock Vina) to predict binding modes.

- Comparative assays (e.g., fluorescence quenching with target proteins) .

Q. What computational methods support mechanistic studies of its reactivity?

- DFT calculations : Model transition states for ester hydrolysis (B3LYP/6-31G* level).

- MD simulations : Predict solvent effects on reaction pathways (e.g., ethanol vs. DMF) .

Q. How is crystallographic data analyzed to resolve polymorphism or twinning issues?

Q. What in vitro assays are suitable for evaluating its biological interactions?

- Enzyme inhibition : Fluorescence-based assays (e.g., trypsin-like proteases).

- Cellular uptake : LC-MS quantification in HEK293 cells .

Q. How are synthetic byproducts identified and minimized?

- LC-MS profiling : Detect intermediates with m/z +16 (oxidation) or –18 (dehydration).

- Byproduct mitigation : Adjust stoichiometry (e.g., 1.2 eq. of cyanoacetamide) and pH (7.5–8.0) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.